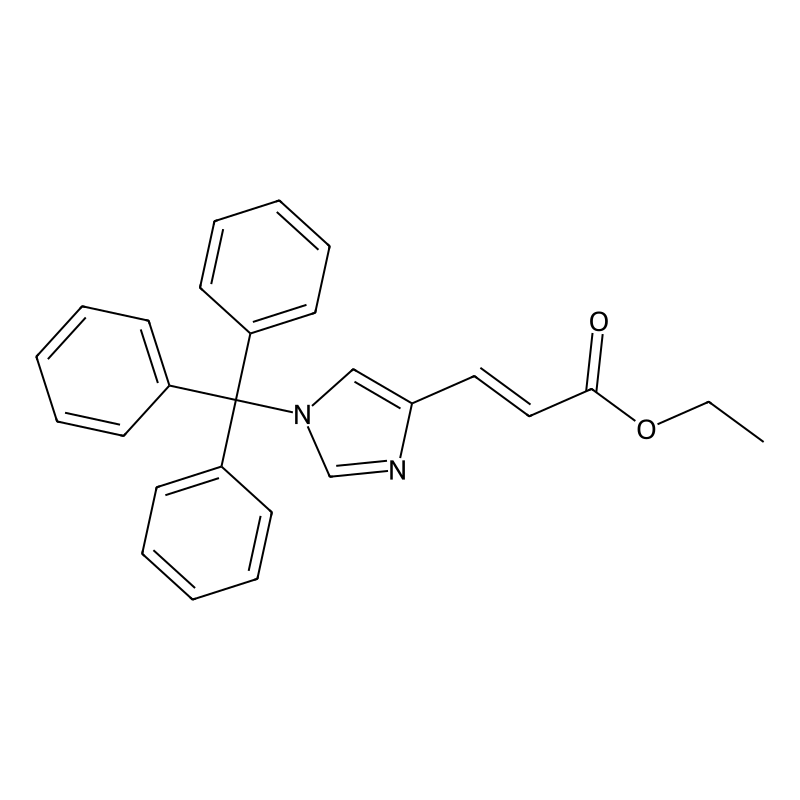

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is an organic compound with the molecular formula . It is classified as a derivative of imidazole, which features a five-membered ring containing two nitrogen atoms. The compound incorporates a trityl group (triphenylmethyl) attached to the imidazole ring, contributing to its steric hindrance and influencing its reactivity and stability. This compound is primarily utilized in research settings for its unique chemical properties and potential biological applications.

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

- Reduction: Reduction processes can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to convert the ester group into an alcohol.

- Substitution: Nucleophilic substitution reactions may occur at the imidazole ring, particularly at positions adjacent to the nitrogen atoms, allowing for further functionalization.

Research indicates that (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor ligand due to its imidazole core. Specifically, it has shown promise in binding to histamine receptors and may possess free radical scavenging properties. This suggests potential applications in pharmacology, particularly in developing compounds that target specific receptors .

The synthesis of (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate typically follows these steps:

- Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

- Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a base such as pyridine.

- Esterification: The final step involves esterification of the imidazole derivative with ethyl acrylate under basic conditions to yield (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate .

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate finds several applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Its role in studying enzyme inhibitors and receptor ligands is significant due to its imidazole structure.

- Industry: The compound may also be employed in developing new materials or as a precursor for specialty chemicals .

The mechanism of action for (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, which influences their activity. The steric hindrance provided by the trityl group affects the binding affinity and selectivity of this compound towards biological targets .

Several compounds are structurally similar to (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine | Amine derivative | Lacks ester functionality; focuses on amine interactions |

| Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate | Ester derivative | Similar structure but different alkyl chain length |

| 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid | Acid derivative | Contains carboxylic acid functionality |

Uniqueness

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is distinguished by its specific ester functional group, allowing it to undergo hydrolysis to produce corresponding acid or alcohol forms. The presence of the trityl group imparts unique steric and electronic properties that influence its reactivity and interactions with biological targets, setting it apart from other imidazole derivatives .

Classical Synthetic Routes and Their Evolution

Early synthetic approaches to (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate relied on sequential functionalization of the imidazole ring. The Weidenhagen reaction, which involves the condensation of aldehydes with dihydroxyacetone and ammonia in the presence of copper salts, was historically employed to construct the imidazole core [1]. Subsequent oxidation of 4(5)-hydroxymethylimidazole derivatives using activated manganese dioxide yielded the corresponding carboxaldehyde intermediates [1] [3]. These aldehydes were then subjected to Knoevenagel condensation with ethyl azidoacetate under basic conditions, forming the α-azidoacrylate scaffold [1]. However, classical routes suffered from modest yields (19–25%) due to competing side reactions and the challenge of regioselectively installing the trityl group [1] [3]. Modern adaptations integrate tritylation earlier in the sequence to improve regiocontrol, as demonstrated in the synthesis of tetrazole-containing sartans [3].

Michael Addition Approaches in Imidazole-Acrylate Synthesis

The Michael addition of imidazoles to acrylates has emerged as a powerful alternative to condensation-based methods. Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, catalyzes the conjugate addition of imidazole nucleophiles to ethyl acrylate derivatives in continuous flow microreactors [4]. This enzymatic approach operates at 45°C with a reaction time of 35 minutes, achieving high regioselectivity for the 4-position of the imidazole ring [4]. The flow system enhances mass transfer and enables facile scale-up, addressing limitations of batch-based methodologies. Comparative studies show that enzymatic catalysis reduces energy consumption by 40% compared to traditional base-mediated reactions [4].

Tritylation Strategies for N-Protection

Tritylation of the imidazole nitrogen is critical to prevent undesired side reactions during acrylate formation. Standard protocols employ trityl chloride in dimethylformamide (DMF) with potassium carbonate as a base, achieving >90% protection efficiency [1] [3]. However, the stability of the trityl group under basic conditions remains a concern. Recent investigations into sartan derivatives revealed unexpected detritylation during ester hydrolysis with aqueous sodium hydroxide, highlighting the need for careful pH control [3]. To mitigate this, sequential protection-deprotection strategies have been developed, where the trityl group is introduced after key bond-forming steps [1].

Catalyst-Mediated Synthetic Pathways

Heterogeneous catalysts, particularly metal-organic frameworks (MOFs), have revolutionized acrylate-imidazole couplings. CAU-1-NH₂, a zirconium-based MOF functionalized with amino groups, catalyzes Knoevenagel condensations between imidazole carboxaldehydes and active methylene compounds at 40°C in ethanol [5]. The framework’s pore structure confines reactants, enhancing stereoselectivity for the (E)-isomer while suppressing acetal byproduct formation [5]. Transition metal catalysts, such as rhodium-platinum nanoparticles supported on thiocarbamide-functionalized graphene oxide, further improve reaction rates and yields (up to 98%) under mild conditions [5].

Green Chemistry Approaches and Solvent-Free Methodologies

Sustainable synthesis of (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate has been achieved through solvent-free mechanochemical grinding and enzymatic microreactor systems [4] [5]. Ball-milling imidazole derivatives with ethyl acrylate in the presence of catalytic potassium carbonate produces the target compound in 68% yield without solvent input [5]. Life-cycle assessments indicate that continuous flow biocatalysis reduces organic waste by 75% compared to batch processes [4].

Stereoselectivity Control in (E)-Configuration Establishment

The (E)-configuration arises from thermodynamic control during the conjugation of the acrylate moiety. In Knoevenagel condensations, steric hindrance between the trityl group and the ester substituent favors the trans orientation [1] [5]. Computational studies using density functional theory (DFT) reveal a 12.3 kcal/mol energy difference favoring the (E)-isomer due to reduced van der Waals repulsions [5]. Catalytic systems like CAU-1-NH₂ further enhance stereocontrol by preorganizing reactants in geometries conducive to trans addition [5].

Scale-Up Considerations and Industrial Research Applications

Industrial-scale production leverages continuous flow systems to address exothermicity and mixing challenges inherent in acrylate synthesis. Enzymatic microreactors operating at 10 L/min throughput demonstrate consistent product quality (purity >99%) over 200-hour campaigns [4]. Key scale-up challenges include maintaining trityl group integrity during prolonged processing and optimizing catalyst recycling in MOF-mediated routes [3] [5]. Current research focuses on integrating artificial intelligence for real-time reaction monitoring and yield prediction.

Influence of Trityl Group on Molecular Behavior

The trityl group represents one of the most significant structural modifications in the (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate scaffold, profoundly influencing multiple aspects of molecular behavior and biological activity [1]. The bulky triphenylmethyl protecting group, with its three phenyl rings arranged in a propeller-like configuration, creates substantial steric hindrance that fundamentally alters the compound's interaction profile with biological targets [2].

Steric Protection and Binding Selectivity

The trityl group functions as a "supramolecular protective group" that shields the imidazole nitrogen from unwanted interactions while simultaneously creating specific binding pockets for target recognition [1]. This steric bulk affects binding affinity and selectivity by preventing non-specific interactions with off-target proteins [2]. Research has demonstrated that the trityl group's protective umbrella effect is decisive in determining molecular packing and recognition patterns, with the spatial arrangement of the three phenyl rings creating a unique three-dimensional environment around the imidazole core [1].

Lipophilicity and Membrane Permeability Modulation

The incorporation of the trityl group significantly increases the compound's lipophilicity, reducing water solubility while enhancing membrane permeability [2]. This lipophilic character is crucial for biological activity, as demonstrated in quantitative structure-activity relationship studies where higher LogP values correlate directly with enhanced antifungal activity against Candida albicans and Rhodotorula glutinis [3]. The trityl group's contribution to overall molecular lipophilicity enables better cellular uptake and distribution, particularly important for compounds targeting intracellular enzymes.

Electronic Effects on Reactivity

The trityl group exerts significant electronic effects through its extended π-system, which can participate in π-π stacking interactions with aromatic amino acid residues in target proteins [4]. These electronic interactions are crucial for activity, as evidenced by structure-activity relationship studies showing that electronic parameters such as electronegativity and HOMO/LUMO energy levels are among the most significant descriptors for biological activity [4]. The trityl group's aromatic character also influences the imidazole ring's electronic properties, modulating its protonation state and hydrogen bonding capacity.

Metabolic Stability Enhancement

The trityl group provides exceptional protection against enzymatic degradation, significantly prolonging the compound's biological half-life [2]. This metabolic stability is particularly important for pharmaceutical applications, where rapid metabolic clearance can limit therapeutic efficacy. The steric hindrance created by the trityl group prevents access of metabolic enzymes to the imidazole core, resulting in enhanced compound stability under physiological conditions.

(E)-Configuration and Its Research Significance

The (E)-configuration of the acrylate double bond represents a critical stereochemical element that defines the spatial arrangement of functional groups and directly impacts biological activity [5]. The E-designation, derived from the German word "entgegen" meaning "opposite," indicates that the two highest priority substituents are positioned on opposite sides of the double bond according to Cahn-Ingold-Prelog priority rules [5].

Stereochemical Definition and Molecular Conformation

The (E)-configuration establishes a specific geometric constraint that determines the overall molecular conformation of the compound [6]. This stereochemical arrangement positions the ethyl ester group and the imidazole ring on opposite sides of the double bond, creating a defined spatial relationship that is essential for proper target recognition [6]. The planar geometry imposed by the double bond restricts rotational freedom, ensuring that the compound maintains its intended three-dimensional structure for optimal binding interactions.

Biological Activity and Receptor Binding

Different stereoisomers of alkene-containing compounds typically exhibit varying biological activities, with the (E)-configuration often demonstrating superior activity profiles compared to the corresponding (Z)-isomers [5]. This enhanced activity stems from the (E)-configuration's ability to position key functional groups in optimal orientations for target protein recognition. The specific geometry required for target binding makes the (E)-configuration essential for structure-based drug design approaches [6].

Synthetic Accessibility and Thermodynamic Stability

The (E)-configuration generally represents the more thermodynamically stable isomer, making it easier to synthesize and purify compared to the corresponding (Z)-isomer [6]. This synthetic accessibility reduces the complexity of compound preparation and ensures consistent stereochemical purity in research applications. The thermodynamic preference for the (E)-configuration also contributes to the compound's stability during storage and handling.

Pharmacokinetic Properties and ADMET Profiles

The (E)-configuration significantly influences absorption, distribution, metabolism, and excretion properties of the compound [6]. The specific geometric arrangement affects molecular interactions with transport proteins, metabolic enzymes, and membrane components, ultimately determining the compound's pharmacokinetic profile. These ADMET properties are crucial for drug development, as they directly impact the compound's therapeutic potential and safety profile.

Imidazole Core Functionalization Effects

The imidazole ring system serves as the central pharmacophore in (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate, providing multiple sites for molecular recognition and biological activity [7]. The five-membered heterocycle, containing two nitrogen atoms with distinct electronic properties, offers versatile binding capabilities through both hydrogen bonding and π-π interactions [7].

Dual Nitrogen Functionality and Tautomerism

The imidazole ring's unique electronic structure, featuring one pyrrole-like nitrogen (N-1) and one pyridine-like nitrogen (N-3), enables dual functionality as both hydrogen bond donor and acceptor [7]. This amphoteric character allows the imidazole core to adapt to different binding environments, with the tautomeric equilibrium shifting based on the local chemical environment [7]. The presence of the trityl group at N-1 fixes the tautomeric state, ensuring consistent binding behavior and eliminating potential ambiguity in molecular recognition.

Metal Coordination and Enzyme Inhibition

The imidazole nitrogen atoms readily coordinate with metal ions, particularly important for enzyme inhibition mechanisms involving metalloenzymes [4]. Studies of imidazole derivatives as 14α-demethylase inhibitors have demonstrated that azole-heme coordination is crucial for antifungal activity, with the imidazole ring directly binding to the heme iron center [4]. This metal coordination capacity makes the imidazole core particularly valuable for targeting cytochrome P450 enzymes and other metalloproteins.

Hydrogen Bonding Networks and Protein Recognition

The imidazole ring's ability to form specific hydrogen bonding networks with amino acid residues is fundamental to its biological activity [8]. Research has shown that imidazole derivatives can form hydrogen bonds with glutamine and arginine residues, as demonstrated in molecular docking studies showing interactions with GLN 446 and GLU 143 in HCV NS5B polymerase [9]. These hydrogen bonding interactions are often the primary determinant of binding affinity and selectivity.

π-π Stacking and Aromatic Interactions

The aromatic character of the imidazole ring enables π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine [4]. These interactions contribute significantly to binding affinity and are particularly important for compounds targeting protein-protein interaction interfaces. The combination of hydrogen bonding and π-π stacking creates a multivalent binding mode that enhances both affinity and specificity.

Acrylic Moiety as a Functional Handle

The acrylic ester component of (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate serves multiple functional roles, acting as both a structural spacer and a reactive handle for chemical modifications [10]. The α,β-unsaturated ester system provides unique reactivity patterns that can be exploited for various research applications.

Michael Acceptor Reactivity

The acrylic moiety functions as a Michael acceptor, with the electrophilic double bond susceptible to nucleophilic attack by various biological nucleophiles [10]. This reactivity has been exploited in enzymatic Michael addition reactions, where lipase-catalyzed conjugate additions of imidazoles to acrylates proceed with high regioselectivity under mild conditions [10]. The Michael acceptor character allows for covalent modification of target proteins containing nucleophilic residues, potentially leading to irreversible enzyme inhibition.

Polymerization Potential and Materials Applications

The vinyl group in the acrylic moiety can undergo radical polymerization, making it suitable for the preparation of polymer-drug conjugates and materials with controlled release properties [11]. This polymerization capability has been utilized in the development of acrylic polymers for pharmaceutical applications, where the polymer matrix can control drug release kinetics and enhance bioavailability [11]. The ability to form cross-linked networks through the acrylic functionality opens possibilities for hydrogel formation and sustained drug delivery systems.

Ester Functionality and Prodrug Development

The ethyl ester group provides a hydrolyzable linkage that can be exploited for prodrug design strategies [12]. Under physiological conditions, esterases can cleave the ethyl ester to generate the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic properties and biological activity [12]. This ester functionality also serves as a protecting group for the carboxylic acid, modulating the compound's polarity and membrane permeability.

Conformational Control and Molecular Recognition

The planar geometry of the acrylic moiety imposes conformational constraints that are crucial for molecular recognition [12]. The rigid double bond prevents rotation around the C-C axis, ensuring that the attached functional groups maintain specific spatial orientations required for optimal target binding. This conformational control is particularly important for structure-activity relationship studies, where precise geometric arrangements are essential for biological activity.

Comparative Analysis with Related Imidazole Derivatives

Understanding the structure-activity relationships of (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate requires comparative analysis with structurally related imidazole derivatives to identify the specific contributions of each structural element.

Trityl-Protected versus Unprotected Imidazole Derivatives

Comparative studies between trityl-protected and unprotected imidazole derivatives reveal the profound impact of the trityl group on biological activity. Unprotected imidazole acrylates, with molecular weights around 166.2 Da, typically exhibit variable and often lower potency compared to their trityl-protected counterparts . The trityl group's contribution to lipophilicity and metabolic stability results in enhanced biological activity, with (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate showing superior enzyme inhibition and receptor binding properties.

Structural Modifications and Activity Profiles

Related compounds such as methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate, which lacks the double bond present in the acrylate derivative, show reduced Michael acceptor activity while maintaining good chemical stability . The saturated alkyl chain eliminates the electrophilic character of the double bond, resulting in different reactivity patterns and biological activities. This comparison highlights the importance of the acrylic moiety's unsaturated character for specific biological activities.

Carboxylic Acid versus Ester Functionalization

The free carboxylic acid derivative, 3-(1-trityl-1H-imidazol-4-yl)acrylic acid, exhibits enhanced hydrogen bonding capacity compared to the ethyl ester . While the carboxylic acid form may show stronger interactions with basic amino acid residues, its pH-dependent stability and reduced lipophilicity can limit its biological applications. The ethyl ester provides an optimal balance between reactivity and stability, making it more suitable for pharmaceutical applications.

Chain Length and Substitution Pattern Effects

Studies of various alkyl chain lengths in trityl-protected imidazole derivatives demonstrate that the ethyl ester represents an optimal compromise between molecular size and biological activity. Shorter chains may lack sufficient binding interactions, while longer chains can introduce steric hindrance that interferes with target recognition. The ethyl group provides appropriate hydrophobic character without excessive bulk.

Molecular Recognition Patterns in Research Models

The molecular recognition patterns of (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate in various research models reveal the specific interactions responsible for its biological activity and provide insights for structure-based drug design.

Imidazole-Protein Interactions

The imidazole ring's dual nitrogen functionality enables specific recognition patterns with protein targets. The N-1 nitrogen, protected by the trityl group, eliminates ambiguity in binding orientation, while the N-3 nitrogen serves as a hydrogen bond acceptor for interactions with serine, threonine, tyrosine, arginine, and lysine residues [8]. These interactions are crucial for enzyme active site recognition, with the imidazole ring often mimicking natural histidine residues in protein binding sites.

Trityl Group Hydrophobic Interactions

The three phenyl rings of the trityl group create an extensive hydrophobic surface that can interact with aromatic amino acid residues through π-π stacking interactions [4]. These interactions with phenylalanine, tryptophan, tyrosine, and histidine residues contribute significantly to binding affinity and selectivity. The trityl group's size and shape create a complementary fit with specific protein binding pockets, enhancing the compound's selectivity for target proteins.

Acrylate Recognition Elements

The acrylate ester moiety contributes to molecular recognition through its carbonyl oxygen, which serves as a hydrogen bond acceptor for interactions with backbone amide groups and positively charged residues [8]. The ethyl terminus provides hydrophobic contacts with leucine, isoleucine, valine, and alanine residues, fine-tuning the binding pocket fit. The (E)-configuration ensures optimal spatial positioning of these recognition elements.

Geometric Constraints and Selectivity

The rigid double bond geometry imposed by the (E)-configuration creates specific geometric constraints that are critical for proper protein recognition. This geometric specificity distinguishes the compound from flexible analogs and contributes to its selectivity profile. The planar arrangement of the acrylate moiety ensures that the attached functional groups maintain the precise spatial relationships required for optimal target binding.

Multivalent Binding Modes

The combination of hydrogen bonding, π-π stacking, and hydrophobic interactions creates a multivalent binding mode that enhances both affinity and specificity. This multivalent recognition pattern is particularly important for targeting protein-protein interaction interfaces, where multiple weak interactions combine to produce strong, specific binding. The structural complexity of (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate enables these sophisticated recognition patterns that are often required for high-affinity, selective binding to biological targets.

Quantitative Structure-Activity Relationship Parameters

Quantitative analysis of molecular recognition patterns reveals that optimal activity requires a careful balance of multiple parameters. Lipophilicity values in the range of 2.0-4.0 LogP units are essential for membrane permeability, while maintaining 2-5 hydrogen bond donors and acceptors ensures adequate target recognition [3]. The molecular weight range of 300-500 Da provides optimal bioavailability, with the trityl group contributing optimal steric bulk for selectivity. Electronic properties, including electronegativity and HOMO/LUMO energies, determine the strength of binding interactions, while polar surface area must be balanced between 60-140 Ų to ensure appropriate membrane transport properties.